Epiroprim - 73090-70-7

Epiroprim

Catalog Number: EVT-267485
CAS Number: 73090-70-7
Molecular Formula: C19H23N5O2
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epiroprim is a trimethoprim analogue and selective inhibitor of microbial dihydrofolate reductase, with antibacterial activity. Epiroprim inhibits the bacterial enzyme dihydrofolate reductase, selectively blocking the conversion of dihydrofolic acid to tetrahydrofolic acid. By depleting folate molecules, epiroprim inhibits bacterial nucleic acid synthesis.
Classification and Source

Epiroprim is categorized under the class of dihydrofolate reductase inhibitors, which are essential in the inhibition of folate synthesis in microorganisms. It is specifically recognized as an analogue of trimethoprim, which has been widely utilized in clinical settings since the 1960s for its antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

Synthesis Analysis

Epiroprim can be synthesized through several methods that involve modifications to the trimethoprim structure. One notable method includes:

  1. Starting Materials: The synthesis typically begins with 2,4-diamino-5-(3',4',5'-trimethoxybenzyl)pyrimidine.
  2. Reagents: Common reagents include stannous chloride dihydrate and various sulfonyl chlorides.
  3. Reaction Conditions: The reaction mixture is often subjected to reflux conditions for several hours, followed by cooling and extraction processes to isolate the product.
  4. Purification: The crude product is purified using techniques such as column chromatography or recrystallization .

The efficiency of the synthesis can be affected by parameters such as temperature, pH, and reaction time.

Molecular Structure Analysis

Epiroprim's molecular structure can be described as follows:

  • Chemical Formula: C14_{14}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: Approximately 278.32 g/mol.
  • Structural Features: Epiroprim contains a pyrimidine ring with two amino groups at positions 2 and 4, and a methoxybenzyl group that enhances its antibacterial activity.

The compound's three-dimensional conformation can influence its binding affinity to dihydrofolate reductase enzymes .

Chemical Reactions Analysis

Epiroprim participates in various chemical reactions primarily related to its function as a dihydrofolate reductase inhibitor:

  1. Inhibition Reaction: Epiroprim binds to the active site of dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate. This reaction is crucial for nucleotide synthesis in bacteria.
  2. Combination Therapy: Studies have shown that Epiroprim can be effective when combined with other antimicrobial agents like dapsone against Toxoplasma gondii, enhancing therapeutic efficacy .
Mechanism of Action

The mechanism by which Epiroprim exerts its effects involves:

  • Enzyme Inhibition: Epiroprim competes with dihydrofolate for binding to dihydrofolate reductase. The binding occurs through hydrogen bonding between the amino groups of Epiroprim and the carboxylate groups on the enzyme.
  • Disruption of Folate Metabolism: By inhibiting this enzyme, Epiroprim effectively halts the production of tetrahydrofolate, which is necessary for DNA synthesis and cellular replication in bacteria and protozoa .

This mechanism is similar to that of trimethoprim but may offer advantages in terms of efficacy against resistant strains.

Physical and Chemical Properties Analysis

Epiroprim exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a yellow crystalline solid.
  • Melting Point: Reported melting point ranges from 196 °C to 197 °C.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane but poorly soluble in water.
  • Spectroscopic Data: Characterized by specific infrared absorption peaks (e.g., at 3076 cm1^{-1} for aromatic C–H stretching) and nuclear magnetic resonance shifts that confirm its structural integrity .

These properties are significant for understanding its behavior in biological systems.

Applications

Epiroprim has several scientific applications:

  1. Antimicrobial Therapy: Utilized primarily for treating infections caused by susceptible bacteria and protozoa.
  2. Research Tool: Employed in laboratory studies to investigate folate metabolism pathways and enzyme inhibition mechanisms.
  3. Potential Anticancer Agent: Ongoing research explores its potential role in cancer therapy due to its ability to inhibit cellular proliferation through folate pathway disruption .
Introduction to Epiroprim in Antimicrobial Research

Historical Context of Dihydrofolate Reductase (DHFR) Inhibitors in Chemotherapy

Dihydrofolate reductase (DHFR) has been a cornerstone target in antimicrobial and anticancer chemotherapy since the 1940s. This enzyme catalyzes the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for de novo synthesis of purines, thymidylate, and amino acids. By inhibiting DHFR, these agents disrupt nucleotide biosynthesis and DNA replication in rapidly dividing cells [1] [7]. The evolutionary conservation of DHFR across pathogens and mammals necessitated the development of selective inhibitors to minimize host toxicity. Early breakthroughs included:

Table 1: Evolution of Key DHFR Inhibitors

CompoundStructural ClassPrimary ApplicationsSelectivity Challenges
Methotrexate (1947)4-AminofolateCancer chemotherapyHigh human toxicity
Trimethoprim (1962)2,4-DiaminopyrimidineBacterial infections (UTIs, respiratory)Moderate bacterial vs. human selectivity
Pyrimethamine (1953)DiaminopyrimidineMalaria, toxoplasmosisProtozoal vs. human selectivity
Piritrexim (1980s)Lipophilic pyrimidineAnticancer (methotrexate-resistant tumors)Limited selectivity

Trimethoprim (TMP), a 2,4-diaminopyrimidine derivative, emerged as the first highly selective antibacterial DHFR inhibitor. Its synergy with sulfonamides (targeting dihydropteroate synthase) established the widely used cotrimoxazole combination, which exploits sequential blockade of the folate pathway [1]. However, rising resistance mediated by point mutations (e.g., F98Y in Staphylococcus aureus DHFR) and plasmid-encoded insensitive DHFR variants necessitated next-generation inhibitors [1] [8].

Emergence of Epiroprim as a Novel Diaminopyrimidine Derivative

Epiroprim (Ro 11-8958) emerged in the 1990s as a structurally optimized diaminopyrimidine derivative designed to overcome limitations of earlier DHFR inhibitors. Its development at Hoffmann-La Roche built upon the scaffold of brodimoprim—a 5-(3,4,5-trimethoxybenzyl) derivative of TMP with improved pharmacokinetics. Epiroprim features critical modifications:

  • A 3',4'-dimethoxybenzyl substitution at position 5 of the pyrimidine ring
  • Enhanced lipophilicity (LogP >3.5) to improve tissue penetration and cellular uptake [1] [3]

These structural changes conferred superior biochemical properties:

**Epiroprim vs. Trimethoprim Biochemical Profile**  1. *Binding Affinity*: 50-fold higher affinity for bacterial DHFR vs. human enzyme  2. *Resistance Penetration*: Maintains activity against TMP-resistant strains (IC₅₀: 0.12 μM vs. 28 μM for TMP in *S. aureus* F98Y mutant)  3. *Spectrum*: Broad activity against Gram-positive bacteria, mycobacteria, and protozoa  [1] [8]  

Unlike earlier DHFR inhibitors like piritrexim (developed for cancer), epiroprim prioritized pathogen selectivity through rational design targeting divergent residues in microbial DHFR active sites [3] [7].

Rationale for Targeting Mycobacterial and Protozoal Pathogens

Epiroprim’s development focused on intractable pathogens with inherent resistance to first-line antifolates:

  • Mycobacteria: Mycobacterium leprae and M. tuberculosis exhibit metabolic adaptations for persistence, including altered folate pathway regulation. Dapsone (a sulfone) resistance in leprosy exceeded 20% by the 1990s, necessitating DHFR inhibitors unaffected by common mutations [4].
  • Protozoa: Toxoplasma gondii and Plasmodium spp. express bifunctional DHFR-thymidylate synthase (DHFR-TS) enzymes with structural variations exploitable for selective inhibition. Rising pyrimethamine resistance in malaria parasites (e.g., S108N mutation) demanded new agents [5] [8].

Epiroprim’s mechanistic advantages in these pathogens include:

  • Lipophilicity-Driven Accumulation: Passive diffusion into mycobacterial macrophages and blood-stage protozoa, bypassing transporter-mediated resistance
  • Structural Discrimination: Tight binding to protozoal DHFR-TS bifunctional enzymes despite resistance mutations
  • Persistence Activity: Demonstrated efficacy against non-replicating M. leprae in experimental models, a critical gap in most antifolates [4] [8]

Table 2: Spectrum of Epiroprim in Key Pathogens

PathogenIn Vitro IC₅₀ (μM)Resistance OvercomeCombination Potential
Mycobacterium leprae0.05 - 0.2Dapsone resistanceSynergy with dapsone
Toxoplasma gondii0.1 - 0.5Pyrimethamine-insensitive DHFR-TS variantsEnhanced by sulfadiazine
Plasmodium falciparum0.3 - 1.2Quadruple mutant (S108N/N51I/C59R/I164L)Additive with artemisinin
Staphylococcus aureus0.02 - 0.08TMP-resistant (F98Y) strainsSynergy with sulfonamides

Epiroprim thus represents a strategic evolution in DHFR-targeted chemotherapy, addressing vulnerabilities in folate metabolism across evolutionarily diverse pathogens through structure-guided design [1] [4] [8].

Properties

CAS Number

73090-70-7

Product Name

Epiroprim

IUPAC Name

5-[(3,5-diethoxy-4-pyrrol-1-ylphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C19H23N5O2/c1-3-25-15-10-13(9-14-12-22-19(21)23-18(14)20)11-16(26-4-2)17(15)24-7-5-6-8-24/h5-8,10-12H,3-4,9H2,1-2H3,(H4,20,21,22,23)

InChI Key

NMARPFMJVCXSAV-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)CC3=CN=C(N=C3N)N

Solubility

Soluble in DMSO

Synonyms

Epiroprim; Epiroprime; Ro 11-8958; Ro-11-8958; Ro11-8958;

Canonical SMILES

CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)CC3=CN=C(N=C3N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.